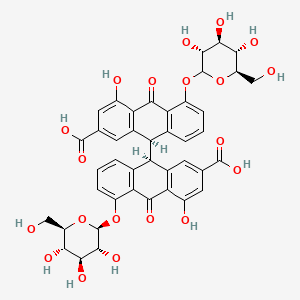
3-Methyl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-piperidinecarboxamide: is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its stability and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-3-piperidinecarboxamide can be synthesized through the methylation of 3-piperidinecarboxamide. This process typically involves the reaction of 3-piperidinecarboxamide with a methylating agent such as methyl iodide or sodium methyl azide . The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale methylation reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methyl-3-piperidinecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-3-piperidinecarboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in chemical research .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine: Its stability and reactivity make it a valuable candidate for drug design and synthesis .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-piperidinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-3-piperidinecarboxamide
- N,3-Dimethyl-3-piperidinecarboxamide
- 4-Methyl-4-piperidinecarboxamide
- 1-Methyl-3-piperidinecarboxamide hydroiodide
- 2-Oxo-3-piperidinecarboxamide
Comparison: 3-Methyl-3-piperidinecarboxamide is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. For instance, N-Methyl-3-piperidinecarboxamide has a similar structure but may differ in its interaction with biological targets and its overall reactivity .
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)3-2-4-9-5-7/h9H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
LXKJHOANUGGQMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)

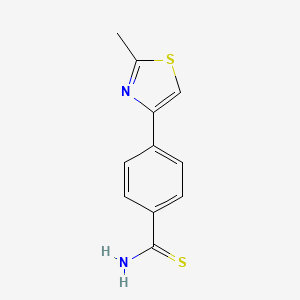
![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)
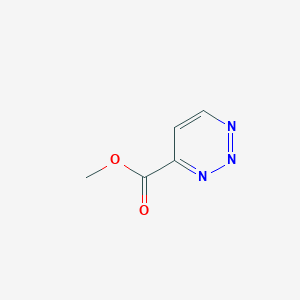
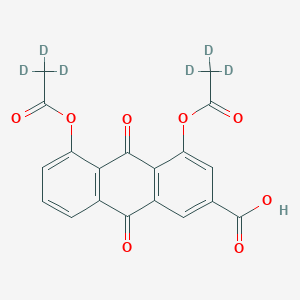
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
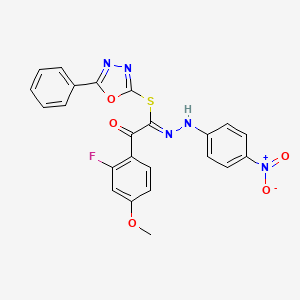
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12052873.png)
